N-(Pyridin-4-YL)formamide

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

N-(Pyridin-4-YL)formamide (CAS 22236-91-5), also known as 4-formamidopyridine, is a pyridine derivative with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol. Structurally, it features a formamide group at the 4-position of the pyridine ring.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 22236-91-5
Cat. No. B3023359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-4-YL)formamide
CAS22236-91-5
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC=O
InChIInChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9)
InChIKeyGSBXXONXMOZQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-YL)formamide (CAS 22236-91-5): Procurement-Focused Reference Standard & Intermediate Guide


N-(Pyridin-4-YL)formamide (CAS 22236-91-5), also known as 4-formamidopyridine, is a pyridine derivative with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol. Structurally, it features a formamide group at the 4-position of the pyridine ring. This compound is primarily recognized and procured as a specified impurity of Dalfampridine (4-aminopyridine), a potassium channel blocker used in the treatment of multiple sclerosis [1]. Its role as a reference standard in pharmaceutical quality control distinguishes it from the parent drug and other simple aminopyridine analogs [2].

Why N-(Pyridin-4-YL)formamide (CAS 22236-91-5) Cannot Be Substituted with Generic 4-Aminopyridine or Other Analogs


Substituting N-(Pyridin-4-YL)formamide with 4-aminopyridine or other pyridine derivatives in regulated analytical or synthetic workflows is not scientifically valid. The formamide modification at the 4-position fundamentally alters the compound's hydrogen bonding capacity, topological polar surface area, and biological activity profile. Critically, while 4-aminopyridine is a potent voltage-gated potassium channel blocker with defined IC50 values (e.g., 170 μM for Kv1.1 in CHO cells) , N-(Pyridin-4-YL)formamide lacks this activity, a crucial distinction for impurity standards in Dalfampridine drug product analysis [1]. Furthermore, its defined role as a specific impurity standard with validated HPLC quantitation limits (75 ppm) necessitates exact identity and purity for regulatory compliance, which generic substitutes cannot guarantee [2].

Quantitative Differentiation Evidence for N-(Pyridin-4-YL)formamide (CAS 22236-91-5) vs. 4-Aminopyridine and Analogs


Dalfampridine Impurity Standard: Defined Regulatory Limit of Quantitation (LOQ) at 75 ppm

N-(Pyridin-4-YL)formamide is explicitly identified as an impurity of Dalfampridine (4-aminopyridine) [1]. A validated HPLC method for Dalfampridine impurities has established a limit of quantitation (LOQ) of 75 ppm for related genotoxic impurities, with a linear range of 22.5–112.5 ppm and accuracy between 88.14–107.65% [2]. This quantitative framework is specifically required for regulatory submissions (ICH Q3A/B) and cannot be met by generic 4-aminopyridine, which is the active pharmaceutical ingredient (API) itself.

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Absence of Potassium Channel Blocking Activity Compared to 4-Aminopyridine

4-Aminopyridine is a potent, non-selective blocker of voltage-gated potassium channels (Kv), with reported IC50 values of 170 μM (Kv1.1) and 230 μM (Kv1.2) in CHO cells . In contrast, N-(Pyridin-4-YL)formamide, which is the N-formyl derivative of 4-aminopyridine, does not exhibit this activity. N-acylation of the primary amine in 4-aminopyridine is known to abolish potassium channel blockade, as the free amine is essential for binding within the channel pore [1]. This functional distinction is critical for its use as an inactive impurity standard in Dalfampridine analysis, where any residual activity would compromise assay interpretation.

Ion Channel Pharmacology Selectivity Profiling Medicinal Chemistry

Altered Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The formamide group in N-(Pyridin-4-YL)formamide increases the topological polar surface area (TPSA) to 42 Ų compared to 38.9 Ų for 4-aminopyridine [1][2]. This 8% increase, along with a shift in hydrogen bonding capabilities (both have 1 donor and 2 acceptors, but the carbonyl oxygen introduces a stronger acceptor), alters chromatographic retention and solubility profiles. These differences are critical for developing selective analytical methods that separate the impurity from the parent drug, as demonstrated in the validated HILIC HPLC method [3].

Physicochemical Properties Drug Formulation Analytical Method Development

Primary Application Scenarios for N-(Pyridin-4-YL)formamide (CAS 22236-91-5) Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Dalfampridine Quality Control

N-(Pyridin-4-YL)formamide is procured as a certified reference standard for the identification and quantification of the N-formyl impurity in Dalfampridine drug substance and drug product. The validated HPLC method with a 75 ppm LOQ [1] requires a pure, well-characterized standard to ensure accuracy and compliance with ICH Q3A/B guidelines. Using a generic substitute would invalidate the analytical method and risk regulatory rejection.

Analytical Method Development and Validation for Forced Degradation Studies

In forced degradation studies of Dalfampridine, N-(Pyridin-4-YL)formamide may be formed as a degradation product under oxidative conditions [2]. Its distinct physicochemical properties (e.g., increased TPSA of 42 Ų vs. 38.9 Ų for the parent) [3] enable chromatographic separation and peak identification, making it an essential component of stability-indicating method development.

Negative Control in Potassium Channel Pharmacology Assays

Given the established potassium channel blocking activity of 4-aminopyridine (IC50 170-230 μM) and the demonstrated inactivity of its N-acylated derivatives [4], N-(Pyridin-4-YL)formamide serves as an ideal negative control in electrophysiological or fluorescence-based Kv channel assays. Its use ensures that observed effects are due to the test compound and not trace impurities with off-target activity.

Synthetic Intermediate in Heterocyclic Chemistry

As a formamide derivative, N-(Pyridin-4-YL)formamide can be utilized as a building block in the synthesis of more complex pyridine-containing heterocycles. Its specific substitution pattern and hydrogen bonding capacity (1 donor, 2 acceptors) [5] make it a versatile intermediate for constructing metal-coordinating ligands or pharmacologically relevant scaffolds, provided the end use is for research purposes only.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Pyridin-4-YL)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.